Cyclohexyl glycidyl ether

Catalog No.
S1893415
CAS No.
3681-02-5
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexyl glycidyl ether

CAS Number

3681-02-5

Product Name

Cyclohexyl glycidyl ether

IUPAC Name

2-(cyclohexyloxymethyl)oxirane

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-2-4-8(5-3-1)10-6-9-7-11-9/h8-9H,1-7H2

InChI Key

XNJDQHLXEBQMDE-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OCC2CO2

Canonical SMILES

C1CCC(CC1)OCC2CO2

Cyclohexyl glycidyl ether is an organic compound classified under the glycidyl ether family, characterized by the presence of an epoxide functional group. Its chemical structure consists of a cyclohexyl group attached to a glycidyl moiety, resulting in a molecular formula of C10_{10}H18_{18}O. The compound is notable for its reactivity due to the epoxide ring, which can participate in various

  • Epoxide Opening: The epoxide ring can react with nucleophiles, leading to ring-opening reactions. This property is utilized in polymerization processes where the epoxide reacts with amines or alcohols to form cross-linked structures.
  • Acidic Cleavage: Under strong acidic conditions, cyclohexyl glycidyl ether can undergo cleavage of the C–O bond. This reaction typically results in the formation of alcohols and other by-products depending on the substituents present on the ether .
  • Polymerization: The compound can also be used as a monomer in polymerization reactions, contributing to the formation of thermosetting resins and coatings.

Cyclohexyl glycidyl ether is synthesized through a multi-step process involving:

  • Reaction of Cyclohexanol with Epichlorohydrin: Cyclohexanol is reacted with epichlorohydrin in the presence of a Lewis acid catalyst (such as aluminum chloride or zinc chloride). This step forms a halohydrin intermediate.
  • Dehydrochlorination: The halohydrin is treated with a strong base (e.g., sodium hydroxide) to facilitate dehydrochlorination, resulting in the formation of cyclohexyl glycidyl ether and releasing sodium chloride and water as by-products .

Cyclohexyl glycidyl ether has diverse applications across various industries:

  • Epoxy Resins: It serves as a reactive diluent in epoxy resin formulations, improving their flow properties and reducing viscosity while maintaining mechanical strength.
  • Coatings and Adhesives: The compound is utilized in formulating coatings and adhesives due to its excellent adhesion properties and chemical resistance.
  • Sealants and Elastomers: It contributes to the production of sealants and elastomers that require flexibility and durability.
  • UV-Curable Systems: Cyclohexyl glycidyl ether is employed as a monomer in ultraviolet curing systems, enhancing the cross-linking density of cured films .

Interaction studies involving cyclohexyl glycidyl ether focus primarily on its reactivity with nucleophiles during polymerization processes. Research indicates that its epoxide functionality can react with various amines and alcohols, leading to different polymer architectures. Additionally, studies have shown that cyclohexyl glycidyl ether can interact with super acids during ring-opening reactions, providing insights into its potential applications in advanced materials .

Several compounds share structural similarities with cyclohexyl glycidyl ether, each exhibiting unique properties:

Compound NameMolecular FormulaKey Characteristics
Bisphenol A diglycidyl etherC21_{21}H22_{22}O4_{4}Known for high thermal stability; used widely in epoxy formulations.
Neopentyl glycol diglycidyl etherC12_{12}H22_{22}O4_{4}Excellent UV stability; often used in coatings.
Trimethylolpropane triglycidyl etherC15_{15}H26_{26}O5_{5}Provides enhanced flexibility; used in elastomers.

The uniqueness of cyclohexyl glycidyl ether lies in its specific cycloaliphatic structure, which imparts distinct mechanical properties compared to these similar compounds. Its ability to reduce viscosity while maintaining strength makes it particularly valuable in epoxy resin formulations.

XLogP3

1.6

Other CAS

3681-02-5

Dates

Modify: 2024-02-18

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